(4-Tert-butyl-1,3-oxazol-2-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

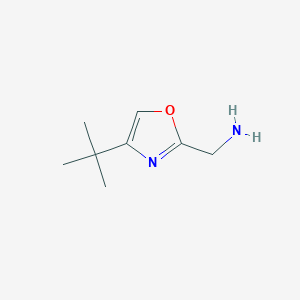

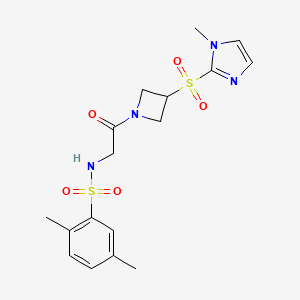

“(4-Tert-butyl-1,3-oxazol-2-yl)methanamine” is an organic compound with the molecular formula C8H14N2O . It appears as a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,3-oxazole ring (a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms) with a tert-butyl group (C(CH3)3) attached to the 4-position and a methanamine group (CH2NH2) attached to the 2-position .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 154.21 . It appears as a liquid at room temperature .科学的研究の応用

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, closely related to the functional groups in (4-Tert-butyl-1,3-oxazol-2-yl)methanamine, are crucial intermediates for asymmetric synthesis of amines. These compounds, when prepared from tert-butanesulfinamide and various aldehydes or ketones, activate imines for nucleophilic addition, facilitate chiral induction, and after addition, the tert-butanesulfinyl group is easily removed. This method efficiently synthesizes a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, amino alcohols, and trifluoromethyl amines, showcasing the versatility of tert-butyl-substituted compounds in synthesizing complex, biologically relevant molecules (Ellman, Owens, & Tang, 2002).

Catalysis and Hydrogenation Reactions

Quinazoline-based ruthenium complexes synthesized from (4-Phenylquinazolin-2-yl)methanamine have been demonstrated to catalyze transfer hydrogenation reactions with high efficiency and turnover frequencies (TOF), achieving up to 99% conversion. This highlights the compound's potential in facilitating selective hydrogenation processes, critical in pharmaceutical synthesis and material science (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Stroke Treatment Advances

Recent developments in stroke treatment have leveraged the structural motifs related to this compound, particularly in the design of tetramethylpyrazine nitrones and quinolylnitrones. These compounds exhibit potent thrombolytic activity, free radical scavenging, non-toxicity, and the ability to permeate the blood-brain barrier, underscoring the therapeutic potential of tert-butyl-substituted compounds in neuroprotection and the treatment of cerebral ischemia (Marco-Contelles, 2020).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes containing (pyridin-2-yl)methanamine derivatives, including those with tert-butyl groups, have been synthesized and explored for their photocytotoxic properties under red light. These complexes demonstrate significant potential in inducing apoptosis and generating reactive oxygen species in cancer cells, offering a new avenue for targeted cancer therapy and cellular imaging techniques (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Safety and Hazards

特性

IUPAC Name |

(4-tert-butyl-1,3-oxazol-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAIOROYKSYADB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC(=N1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2744936.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2744940.png)

![2-Ethoxy-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2744944.png)

![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-phenylisoxazole-3-carboxamide](/img/structure/B2744945.png)

![(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2744946.png)

![Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride](/img/structure/B2744948.png)

![8-(4-Tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2744957.png)